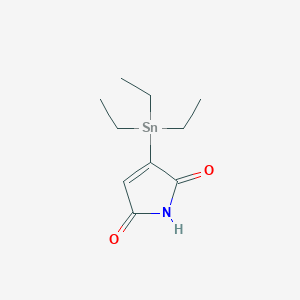
3-Triethylstannylpyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Triethylstannylpyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group at the 3-position and carbonyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Triethylstannylpyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with triethylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyrrole-2,5-dione is reacted with triethylstannyl chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-Triethylstannylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and pyrrole-2,5-dione derivatives.
Reduction: Hydroxylated pyrrole-2,5-dione derivatives.
Substitution: Various substituted pyrrole-2,5-dione derivatives depending on the nucleophile used.
科学的研究の応用
3-Triethylstannylpyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Triethylstannylpyrrole-2,5-dione involves its interaction with molecular targets through its stannyl and carbonyl groups. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Triethylstannylpyrrole-2,3-dione: Similar structure but with carbonyl groups at different positions.
3-Triethylstannylpyrrole-2,4-dione: Another isomer with different carbonyl group positions.
3-Triethylstannylpyrrole-2,5-dione derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of stannyl and carbonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H17NO2Sn |
|---|---|
分子量 |
301.96 g/mol |
IUPAC名 |
3-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H2NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,(H,5,6,7);3*1H2,2H3; |
InChIキー |
NDDMKZHYLMCPNH-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)C1=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


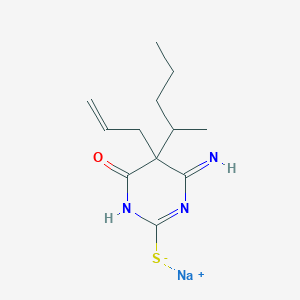
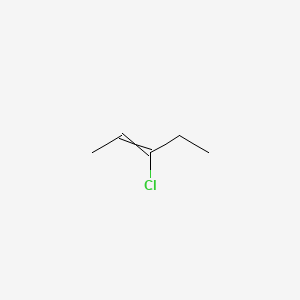
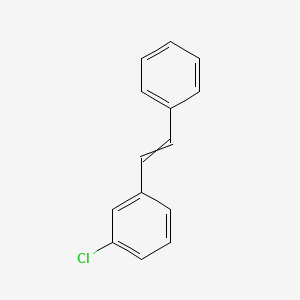
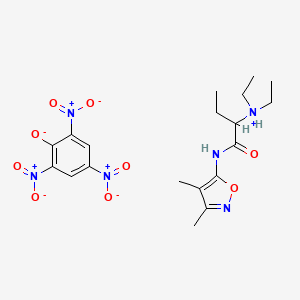

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
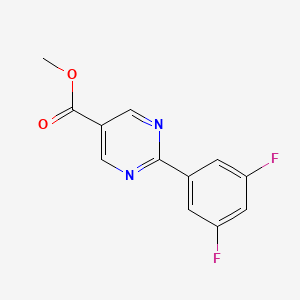
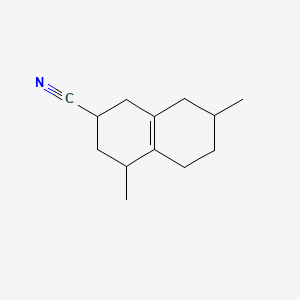
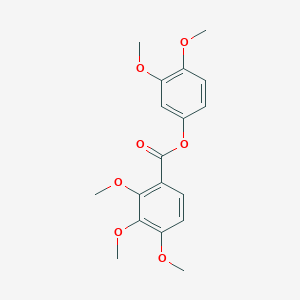
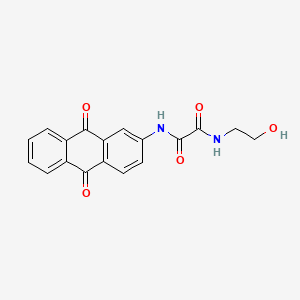
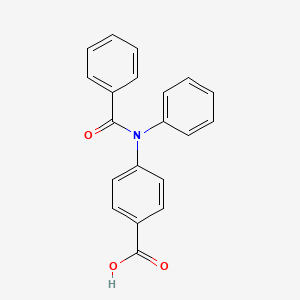
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
